Product packaging for lithium;2-phenyl-1,3-dioxane(Cat. No.:CAS No. 110346-99-1)

lithium;2-phenyl-1,3-dioxane

Cat. No.: B14332483
CAS No.: 110346-99-1
M. Wt: 170.2 g/mol
InChI Key: MEVNKRZBACDWAJ-UHFFFAOYSA-N
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Description

Lithium;2-phenyl-1,3-dioxane, with the molecular formula C11H13LiO2, is an organolithium compound primarily of interest in synthetic organic chemistry for the formation of new carbon-carbon bonds . Compounds featuring the 1,3-dioxane structure, such as this, are frequently utilized as intermediates and protecting groups in multi-step synthesis . The 2-phenyl-1,3-dioxane moiety can be involved in lithiation reactions, a process demonstrated with structurally similar compounds where lithiation enables subsequent functionalization to create novel synthetic building blocks . For instance, research on 2-phenyl-1,3-dioxolanes has shown they can undergo reductive opening via naphthalene-catalysed lithiation, highlighting the utility of such species in deprotecting and transforming carbonyl protecting groups . Furthermore, the 1,3-dioxane scaffold is recognized in medicinal chemistry research, appearing in studies of receptor ligands . As a reactive organolithium species, this compound requires careful handling under controlled conditions. It is supplied exclusively for laboratory research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11LiO2 B14332483 lithium;2-phenyl-1,3-dioxane CAS No. 110346-99-1

Properties

CAS No.

110346-99-1

Molecular Formula

C10H11LiO2

Molecular Weight

170.2 g/mol

IUPAC Name

lithium;2-phenyl-1,3-dioxane

InChI

InChI=1S/C10H11O2.Li/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-2,5-6,10H,4,7-8H2;/q-1;+1

InChI Key

MEVNKRZBACDWAJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1COC(OC1)C2=CC=C[C-]=C2

Origin of Product

United States

Synthetic Methodologies and Precursor Derivatization for Lithium;2 Phenyl 1,3 Dioxane Systems

Established Synthetic Routes to 2-Phenyl-1,3-Dioxane (B8809928) Frameworks

The construction of the 2-phenyl-1,3-dioxane scaffold is primarily achieved through the acid-catalyzed reaction of benzaldehyde (B42025) with 1,3-propanediol (B51772) and its derivatives. This approach is valued for its efficiency and directness. Concurrently, a range of alternative strategies have been developed to access substituted 1,3-dioxanes, expanding the synthetic chemist's toolkit.

Condensation Reactions of Benzaldehyde with 1,3-Propanediols

The most common method for synthesizing 2-phenyl-1,3-dioxane involves the direct condensation of benzaldehyde with 1,3-propanediol. organic-chemistry.orgsbq.org.br This reaction is typically catalyzed by a Brønsted or Lewis acid, with p-toluenesulfonic acid (PTSA) being a frequent choice. organic-chemistry.orgsbq.org.br The reaction is often carried out in a solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the formation of the acetal (B89532). organic-chemistry.org

The reaction can also be performed with substituted 1,3-propanediols to generate a variety of 2,5-disubstituted 1,3-dioxanes. researchgate.net For instance, the reaction of aldehydes with 2-substituted 1,3-propanediols in the presence of acids has been shown to produce 2,5-disubstituted 1,3-dioxane (B1201747) derivatives with high trans selectivity. researchgate.net The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product. For example, using saturated aqueous solutions of inorganic salts like CaCl₂, LiCl, and ZnCl₂ can lead to high trans selectivity in the acetalization reaction. researchgate.net

A variety of catalysts have been explored for this condensation, including solid acid catalysts and heteropolyacids, which offer advantages in terms of reusability and ease of separation. mdpi.com For example, tungstophosphoric acid supported on silica-coated magnetite nanoparticles has been effectively used as a heterogeneous acid catalyst. mdpi.com

Below is a table summarizing representative conditions for the synthesis of 2-phenyl-1,3-dioxane and its derivatives.

Benzaldehyde Derivative1,3-Propanediol DerivativeCatalystSolventConditionsProductRef
Benzaldehyde1,3-Propanediolp-Toluenesulfonic acidTolueneReflux with Dean-Stark trap2-Phenyl-1,3-dioxane
BenzaldehydeGlycerolp-Toluenesulfonic acidTHFReflux with Dean-Stark trap5-Hydroxy-2-phenyl-1,3-dioxane sbq.org.br
Aldehydes2-Substituted 1,3-propanediolsAcidsSaturated aq. CaCl₂, LiCl, or ZnCl₂Not specifiedtrans-2,5-Disubstituted 1,3-dioxanes researchgate.net
BenzaldehydeGlycerolFe₃O₄@SiO₂@HPWNot specifiedNot specifiedCyclic acetals mdpi.com

Alternative Preparative Strategies for Substituted 1,3-Dioxanes

Beyond the direct condensation of aldehydes and 1,3-diols, other methods provide access to more complex or specifically substituted 1,3-dioxane frameworks. One such approach involves the reaction of α-substituted aldehydes with formaldehyde (B43269) in the presence of a base, followed by in situ reduction to yield a diol, which is then cyclized with a ketone or aldehyde to form the 1,3-dioxane. ijapbc.com

Another strategy involves the use of 1,3-bis(trimethylsiloxy)propane (BTSP) with a catalytic amount of iodine, which allows for the conversion of various carbonyl compounds into their 1,3-dioxanes under neutral, aprotic conditions. organic-chemistry.org Additionally, the intramolecular transacetalization of polyhydroxy acetals can be employed to create conformationally restricted 1,3-dioxanes. mdpi.com

Strategies for Directed Lithiation of 2-Phenyl-1,3-Dioxane and its Analogs

The introduction of a lithium atom onto the 2-phenyl-1,3-dioxane system opens up a vast array of possibilities for further functionalization. The position of lithiation can be precisely controlled through several strategic approaches, including directed ortho-metalation, α-lithiation within the dioxane ring, and transmetalation pathways.

Directed ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org In this process, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orguvm.edu The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org

While the 1,3-dioxane group itself is not a classical DMG, the oxygen atoms within the ring can influence the acidity of the ortho protons on the phenyl ring, albeit weakly. More effective DoM strategies for systems related to 2-phenyl-1,3-dioxane often involve the introduction of a potent DMG onto the phenyl ring. Examples of strong DMGs include amides, carbamates, and sulfoxides. organic-chemistry.orgnih.gov The general principle involves the interaction of the heteroatom of the DMG with the lithium atom of the organolithium reagent, which positions the base for selective deprotonation of the nearby ortho proton. wikipedia.org

The effectiveness of a DMG is influenced by its ability to coordinate with the lithium reagent and the kinetic acidity of the targeted proton. organic-chemistry.org Solvents and additives like tetramethylethylenediamine (TMEDA) can also play a crucial role by breaking down organolithium aggregates and increasing the basicity of the reagent. baranlab.org

α-Lithiation Adjacent to Heteroatoms within Dioxane Rings

Lithiation can also be directed to the carbon atom situated between the two oxygen atoms of the dioxane ring (the C2 position). Direct deprotonation of 1,3-dioxane itself is not a facile process. thieme-connect.de However, the corresponding 2-lithio-1,3-dioxane can be generated through alternative methods.

One common method is reductive lithiation of a precursor such as 2-(phenylthio)-1,3-dioxane using lithium naphthalenide. thieme-connect.deresearchgate.net This generates the 2-lithio-1,3-dioxane, which is stable at low temperatures and can react with a variety of electrophiles. thieme-connect.de Another route to 2-lithio-1,3-dioxanes is through transmetalation from a 2-stannyl-1,3-dioxane precursor upon treatment with an alkyllithium reagent. thieme-connect.de

The configurational stability of these α-alkoxylithium reagents is a key consideration. For instance, reductive lithiation of 4-(phenylthio)-1,3-dioxanes has been shown to produce the axial alkyllithium with high stereoselectivity. nih.gov These configurationally defined organolithiums can then be coupled with electrophiles with retention of configuration. nih.gov

Transmetalation Pathways for Lithiated Dioxane Species

Transmetalation provides a versatile method for generating lithiated species that may be difficult to access through direct deprotonation. arkat-usa.org This process involves the exchange of a metal from an organometallic compound with lithium from an organolithium reagent. A particularly useful example is the tin-lithium exchange. arkat-usa.orgnih.gov

An organostannane precursor, such as a tributylstannyl-substituted dioxane, can be readily converted to the corresponding organolithium reagent by treatment with an alkyllithium, like n-butyllithium. arkat-usa.orgacs.orgacs.org This reaction is typically fast, even at low temperatures, and avoids the formation of potentially reactive byproducts. arkat-usa.org The equilibrium of the exchange generally favors the formation of the more stable organolithium compound. arkat-usa.org

This strategy has been applied to generate α-lithiated 1,3-dioxanes from their corresponding stannane (B1208499) derivatives. thieme-connect.de For example, 2-lithio-1,3-dioxane can be cleanly prepared via transmetalation from 2-stannyl-1,3-dioxane. thieme-connect.de This method offers an alternative to reductive desulfurization and can provide better yields in subsequent reactions with electrophiles as it avoids the formation of lithium benzenethiolate (B8638828) as a byproduct. thieme-connect.de Transmetalation of lithiated dioxanes to other metals, such as copper or zinc, can also be employed to modulate the reactivity of the organometallic species for specific coupling reactions. nih.gov

Synthesis of Chiral 2-Phenyl-1,3-Dioxane Precursors for Asymmetric Lithiation

The strategic synthesis of chiral 2-phenyl-1,3-dioxane precursors is fundamental to their application in asymmetric synthesis. The chirality inherent in these precursors is pivotal for directing the stereochemical outcome of subsequent reactions, most notably asymmetric lithiation and electrophilic trapping. The methodologies to access these enantiomerically enriched or pure compounds primarily rely on the use of chiral starting materials, such as chiral diols or the incorporation of a chiral auxiliary.

A prevalent and direct method for synthesizing chiral 2-phenyl-1,3-dioxanes involves the acid-catalyzed condensation of benzaldehyde or its derivatives with enantiomerically pure 1,3-diols. vulcanchem.com The rigid chair-like conformation of the resulting dioxane ring translates the stereochemical information from the diol backbone into a facial bias for the approach of reagents. thieme-connect.deacs.org The choice of catalyst, which can be a Brønsted or Lewis acid, and the reaction conditions can influence the diastereoselectivity of the acetal formation. vulcanchem.com

For instance, the condensation of benzaldehyde with chiral diols like (2R,4R)-pentane-2,4-diol (derived from the reduction of acetylacetone) or tartrate-derived diols can yield C2-symmetric acetals. These symmetric structures are often sought after to simplify stereochemical analysis and improve selectivity in subsequent transformations. Chiral diols derived from readily available natural products, such as D-glucose, are also valuable starting materials. rsc.org For example, (2R,4S,5R)-(–)-4-(t-butyldimethylsiloxymethyl)-5-hydroxy-2-phenyl-1,3-dioxane has been synthesized from D-glucose and utilized as a chiral auxiliary. rsc.org The reaction between a phenyl-substituted aldehyde and a diol like 2,3-butanediol (B46004) proceeds through an oxocarbenium ion intermediate, followed by the diol's nucleophilic attack. vulcanchem.com

Another significant strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. In the context of 2-phenyl-1,3-dioxane systems, a chiral auxiliary can be part of the diol backbone or attached elsewhere on the molecule. This approach has been successfully used to achieve high enantioselectivity in various reactions, including intramolecular double Michael reactions where a complex dioxane served as the chiral director. rsc.org The design of chiral auxiliaries is a subject of extensive research, with acetals derived from chiral nonracemic C2-symmetric 1,2-ethanediols and 7-hydroxyindan-1-one being evaluated for their effectiveness in directing reactions like Diels-Alder cycloadditions. sfu.ca

While less common for generating the precursor itself and more relevant to the lithiation step, the enantioselective deprotonation of a prochiral 2-phenyl-1,3-dioxane using a chiral lithium amide base is a powerful method for creating a configurationally stable chiral organolithium species. cdnsciencepub.comuark.edu This in-situ generation of the chiral lithiated intermediate from an achiral precursor circumvents the need for a pre-installed stereocenter on the dioxane ring. Studies on 2,2-dialkyldioxanones have shown that deprotonation with chiral lithium amides in the presence of lithium chloride can proceed with enantiomeric excesses (ee) of up to 70%. cdnsciencepub.com

The following tables summarize representative findings in the synthesis of these crucial chiral precursors.

Table 1: Synthesis of Chiral 2-Phenyl-1,3-Dioxane Derivatives This table provides examples of synthetic routes to chiral dioxanes, highlighting the starting materials, catalysts, and stereochemical outcomes.

Starting MaterialsCatalyst/ReagentProductStereoselectivitySource(s)
Benzaldehyde, 2,3-butanediolH₂SO₄4,6-Dimethyl-2-phenyl-1,3-dioxane84:16 (4R,6R:4S,6S) vulcanchem.com
Benzaldehyde, 2,3-butanediolAlCl₃4,6-Dimethyl-2-phenyl-1,3-dioxane50:50 (racemic) vulcanchem.com
Propiophenone, Malonic AcidH₂SO₄2-Ethyl-2-phenyl-1,3-dioxane-4,6-dioneN/A (achiral product)
Propiophenone, Malonic AcidH₃BO₃2-Ethyl-2-phenyl-1,3-dioxane-4,6-dioneN/A (achiral product)
Tris(hydroxymethyl)nitromethaneMultiple Steps2-Phenyl-1,3-dioxan-5-one (B2960626)N/A (achiral product) cdnsciencepub.com

Table 2: Asymmetric Reactions Utilizing Chiral Dioxane Precursors This table showcases the application of chiral dioxane precursors in asymmetric synthesis, demonstrating their effectiveness as chiral directors.

Precursor/AuxiliaryReaction TypeReagentsDiastereomeric/Enantiomeric RatioSource(s)
Acrylate (B77674) of acetal from 7-hydroxyindan-1-one and chiral i-Pr diolDiels-Alder ReactionCyclopentadiene, Et₂AlCl91:9 d.r. sfu.ca
2,2-Dialkyl-1,3-dioxan-5-oneEnantioselective DeprotonationChiral Lithium Amide, LiClup to 70% e.e. cdnsciencepub.com
(2R,4S,5R)-(–)-4-(t-butyldimethylsiloxymethyl)-5-hydroxy-2-phenyl-1,3-dioxaneIntramolecular Double Michael Reactiont-Butyldimethylsilyl trifluoromethanesulphonate, TriethylamineHigh enantioselectivity rsc.org

In-depth Scientific Literature on Lithiated 2-Phenyl-1,3-Dioxane Aggregates Remains Elusive

A thorough investigation of scientific databases and chemical literature reveals a significant lack of specific research focused on the synthesis, aggregation, and advanced spectroscopic characterization of the organolithium compound derived from 2-phenyl-1,3-dioxane. While extensive information exists on the aggregation behavior and NMR analysis of various organolithium reagents, such as phenyllithium (B1222949) and lithium amides, this body of work does not extend to the specific molecule of interest, "lithium;2-phenyl-1,3-dioxane."

The deprotonation of the parent compound, 2-phenyl-1,3-dioxane, to form a distinct lithiated species is not well-documented. The position of lithiation—whether on the phenyl ring (ortho-lithiation) or on the dioxane ring itself—is not established in the available literature. This ambiguity is critical, as the resulting structure would fundamentally dictate its aggregation behavior and spectroscopic properties.

Studies on related, but structurally different, compounds are available. For instance, research has been conducted on the lithiation of the five-membered ring analogue, 2-phenyl-1,3-dioxolane, which can result in both aromatic lithiation and cleavage of the heterocyclic ring. tandfonline.com Additionally, the deprotonation of ketones within the dioxane family, such as 2-phenyl-1,3-dioxan-5-one, has been explored to form lithium enolates for use in subsequent reactions. cdnsciencepub.com However, these examples are not directly transferable to the specific structure of lithiated 2-phenyl-1,3-dioxane.

Consequently, without primary research data detailing the aggregation states, the influence of solvents, ligands, temperature, or concentration, and without specific multinuclear NMR data (6Li, 7Li) for this compound, it is not possible to construct a scientifically accurate article that adheres to the requested detailed outline. The creation of such content would necessitate speculation and extrapolation from dissimilar compounds, which would not meet the required standards of scientific accuracy and specificity. Further experimental research is required to elucidate the chemical and physical properties of this particular organolithium reagent.

Advanced Spectroscopic Characterization of Lithiated 2 Phenyl 1,3 Dioxane Aggregates

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

¹H and ¹³C NMR Spectroscopy for Ligand Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of organolithium compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the organic ligand upon coordination to the lithium cation.

The formation of a carbon-lithium bond at the C2 position of the 2-phenyl-1,3-dioxane (B8809928) ring induces significant changes in the chemical shifts of nearby protons and carbon atoms compared to the neutral parent molecule. Deprotonation to form the carbanion results in a marked increase in electron density at the C2 carbon.

In ¹³C NMR spectroscopy, this increased charge density causes a substantial upfield shift (to a lower ppm value) for the C2 carbon. For comparison, while the C2 carbon of the parent 2-phenyl-1,3-dioxane appears at approximately 101.0 ppm, the corresponding lithiated species would be expected to show a signal at a significantly lower chemical shift, indicative of its carbanionic nature. Similarly, the protons on the dioxane ring and the phenyl group experience shifts, although typically to a lesser extent. The ortho- and para-protons of the phenyl ring may show noticeable upfield shifts due to delocalization of the negative charge from the C2 carbon into the aromatic system.

The magnitude of these chemical shift perturbations can also provide insight into the nature of the ion pair (contact ion pair vs. solvent-separated ion pair) and the degree of aggregation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Phenyl-1,3-Dioxane and Expected Perturbations upon Lithiation. Note: Data for the lithiated species is illustrative, based on general principles of organolithium chemistry, as specific experimental values are not readily available in the cited literature.

Atom2-Phenyl-1,3-dioxane (Observed, ppm)Lithiated 2-Phenyl-1,3-dioxane (Expected Shift, ppm)Reason for Perturbation
C2 (Benzylic)~101.0Significant Upfield Shift (< 90)Increased electron density from carbanion formation.
C4, C6~67.0Minor ShiftIndirect electronic effect of lithiation.
C5~26.0Minor ShiftIndirect electronic effect of lithiation.
H2 (Benzylic)~5.5Signal AbsentProton is removed upon lithiation.
Phenyl H (ortho, para)~7.3-7.5Upfield ShiftNegative charge delocalization into the phenyl ring.

Direct observation of spin-spin coupling between the carbanionic carbon and the lithium nucleus (¹³C-¹J(C,Li)) is definitive proof of a covalent C-Li bond. This heteronuclear coupling is one of the most powerful tools for determining the aggregation state of organolithium species in solution researchgate.net. Since ⁷Li is a quadrupolar nucleus (I = 3/2) and ⁶Li is a simpler spin-1 nucleus, ⁶Li NMR or ¹³C NMR of ⁶Li-labeled compounds often provides sharper signals and more easily interpretable coupling patterns researchgate.net.

The multiplicity of the ¹³C signal for the lithiated carbon is given by 2nI+1, where 'n' is the number of equivalent lithium nuclei coupled to the carbon and 'I' is the spin of the lithium isotope. For a monomeric species (one Li per C), coupling to ⁷Li would produce a 1:1:1:1 quartet, while coupling to ⁶Li would yield a 1:1:1 triplet. For a dimeric aggregate with two equivalent lithium atoms bridging the carbon, coupling to ⁶Li would result in a five-line quintet. The magnitude of the one-bond coupling constant, ¹J(¹³C,⁶/⁷Li), provides information about the s-character of the C-Li bond researchgate.net. For many organolithium compounds, ¹J(¹³C,⁶Li) is approximately 15-17 Hz researchgate.net.

Diffusion-Ordered NMR Spectroscopy (DOSY) for Species Identification and Size Determination

Diffusion-Ordered NMR Spectroscopy (DOSY) is a non-invasive technique that distinguishes different chemical species in a mixture based on their translational diffusion coefficients rsc.org. Since larger molecules diffuse more slowly through a solvent than smaller ones, DOSY can effectively act as "NMR chromatography," separating the signals of species of different sizes, such as monomers, dimers, and higher aggregates of lithiated 2-phenyl-1,3-dioxane nih.govresearchgate.net.

The diffusion coefficient (D) is related to the size and shape of a molecule, as described by the Stokes-Einstein equation. For a series of structurally related, roughly spherical aggregates, a linear correlation can be established between the logarithm of the diffusion coefficient and the logarithm of the formula weight (FW) acs.org. This relationship allows for the estimation of the formula weight, and therefore the aggregation and solvation numbers, of unknown species in solution nih.govacs.org. By including internal reference standards of known size and formula weight in the NMR sample, a calibration curve can be generated to determine the formula weight of the organolithium aggregates semanticscholar.org.

In a solution where multiple aggregation states of lithiated 2-phenyl-1,3-dioxane might coexist (e.g., a monomer-dimer equilibrium), a standard one-dimensional ¹H NMR spectrum would show a complex mixture of overlapping signals. A DOSY experiment, however, can resolve this complexity. The ¹H NMR signals corresponding to the larger, more slowly diffusing dimer will align at a smaller diffusion coefficient value in the DOSY plot compared to the signals of the smaller, faster-diffusing monomer researchgate.netsemanticscholar.org. This method is exceptionally powerful for identifying individual species in complex mixtures, including mixed aggregates formed with other reagents like lithium amides or lithium alkoxides nih.gov. The utility of ⁶Li DOSY can also be employed to unambiguously assign resonances to specific aggregates semanticscholar.org.

Vibrational Spectroscopy (e.g., IR) for Bond Characterization

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. While less detailed than NMR for complete structure elucidation, it is a valuable tool for identifying the presence of certain functional groups and observing changes in bonding upon chemical transformation.

For lithiated 2-phenyl-1,3-dioxane, the most significant changes in the IR spectrum compared to its neutral precursor would be related to the C-Li bond and the altered electronic structure of the ligand. The formation of the C-Li bond introduces new low-frequency vibrations, although these are often weak and fall in the far-IR region, which is not always easily accessible.

More readily observable changes include shifts in the C-O and C-H stretching frequencies. The C-O stretching vibrations of the dioxane ether linkages (typically around 1140-1070 cm⁻¹) may shift upon lithiation due to coordination of the lithium ion to the oxygen lone pairs, which is common in ethereal solvents docbrown.info. Furthermore, the aromatic C-H and C=C stretching vibrations of the phenyl ring would be altered due to the delocalization of negative charge from the benzylic carbanion.

Reactivity Profiles and Mechanistic Investigations of Lithium;2 Phenyl 1,3 Dioxane

Fundamental Reactivity Modes: Nucleophilicity and Basicity

2-Lithio-2-phenyl-1,3-dioxane, like other organolithium reagents, exhibits dual reactivity as both a potent nucleophile and a strong base. The nature of the substrate and reaction conditions dictate which of these roles predominates. Its utility stems from the stability of the 1,3-dioxane (B1201747) ring under various conditions and the ability to unmask the carbonyl group after the desired carbon-carbon bond formation. thieme-connect.de The presence of the phenyl group at the lithiated carbon atom influences the reagent's stability and reactivity through electronic effects.

The reactivity of 2-lithio-2-phenyl-1,3-dioxane is often compared with other organometallic reagents, particularly its sulfur-containing analog, 2-lithio-2-phenyl-1,3-dithiane, and simple alkyllithium reagents like n-butyllithium.

Comparison with 2-Lithio-2-phenyl-1,3-dithiane : Both reagents are acclaimed as acyl anion equivalents. However, the dithiane derivative is generally considered more stable due to the ability of sulfur to stabilize the adjacent carbanion. Density functional theory (DFT) studies on 2-lithio-2-phenyl-1,3-dithiane have shown a high preference for the equatorial orientation of the C-Li bond. acs.orgresearchgate.net This stability can sometimes translate to lower reactivity compared to the dioxane analog. The deprotection of the 1,3-dithiane (B146892) group often requires heavy metal reagents (like HgCl₂), whereas the 1,3-dioxane acetal (B89532) can be readily hydrolyzed under acidic conditions, offering a milder deprotection strategy. organic-chemistry.org

Comparison with Alkyllithiums : Simple alkyllithiums (e.g., n-BuLi, t-BuLi) are generally more basic and reactive than stabilized organolithiums like 2-lithio-2-phenyl-1,3-dioxane. rug.nl The charge on the lithiated carbon in 2-lithio-2-phenyl-1,3-dioxane is stabilized by the adjacent oxygen atoms and the phenyl ring, rendering it less basic and a softer nucleophile than unstabilized alkyllithiums. This moderated reactivity allows for greater selectivity in reactions with multifunctional substrates.

Table 1: Comparative Reactivity Profile

Reagent Relative Basicity Nucleophilicity Key Features
2-Lithio-2-phenyl-1,3-dioxane Moderate-Strong Strong, soft Masked benzoyl anion; mild deprotection.
2-Lithio-2-phenyl-1,3-dithiane Moderate Strong, soft Highly stable carbanion; harsher deprotection. nih.gov
n-Butyllithium Very Strong Strong, hard Highly reactive; often used as a strong base or initiator. rug.nl
Phenyllithium (B1222949) Strong Strong Common for aryl group transfer. researchgate.net

The significant difference in electronegativity between carbon and lithium results in a highly polar, ionic C-Li bond, estimated to have around 60% ionic character. rug.nlpsu.edu This polarization concentrates negative charge on the carbon atom, making it a powerful nucleophile and base. psu.edu In 2-lithio-2-phenyl-1,3-dioxane, this inherent reactivity is tempered by the electron-withdrawing effects of the adjacent acetal oxygens and the resonance stabilization afforded by the phenyl group. The aggregation state of the organolithium reagent in solution (e.g., monomer, dimer, tetramer), which is influenced by the solvent, can also significantly affect its reactivity. researchgate.netresearchgate.net For instance, donor solvents like tetrahydrofuran (B95107) (THF) can break up aggregates, leading to more reactive monomeric species. researchgate.net

Carbon-Carbon Bond Forming Reactions

The primary synthetic application of 2-lithio-2-phenyl-1,3-dioxane is in the formation of new carbon-carbon bonds, where it delivers the benzoyl group to a variety of electrophiles.

As a potent carbon nucleophile, 2-lithio-2-phenyl-1,3-dioxane readily participates in addition reactions with a wide range of electrophilic partners. The analogous reagent, 2-lithio-1,3-dioxane, has been shown to react efficiently with various electrophiles, and similar reactivity is expected for the 2-phenyl derivative. thieme-connect.de

Common electrophiles include:

Aldehydes and Ketones : Reaction with aldehydes and ketones yields α-hydroxy acetals, which upon hydrolysis give α-hydroxy ketones (acyloins).

Alkyl Halides : Nucleophilic substitution with primary alkyl bromides or iodides leads to the formation of new C-C bonds, ultimately yielding ketones after hydrolysis. thieme-connect.de

Epoxides : Ring-opening of epoxides by the lithiated dioxane affords γ-hydroxy acetals. thieme-connect.de

α,β-Unsaturated Ketones : The reagent can undergo conjugate addition (1,4-addition) to α,β-unsaturated systems. thieme-connect.de

Table 2: Examples of Nucleophilic Addition Reactions

Electrophile Reagent Product Type (after reaction) Final Product (after hydrolysis)
Cyclohexanone (B45756) 2-Lithio-2-phenyl-1,3-dioxane Tertiary α-hydroxy acetal 1-Benzoylcyclohexan-1-ol
Benzyl Bromide 2-Lithio-2-phenyl-1,3-dioxane 2-Benzyl-2-phenyl-1,3-dioxane Dibenzyl ketone
Styrene Oxide 2-Lithio-2-phenyl-1,3-dioxane γ-Hydroxy acetal 1-Hydroxy-1,3-diphenylpropan-2-one

Lithium-halogen exchange is a rapid equilibrium-driven process, particularly effective for converting aryl and vinyl halides into their corresponding organolithium compounds. harvard.eduresearchgate.net The position of the equilibrium is determined by the relative stability of the organolithium species involved. harvard.edu While 2-lithio-2-phenyl-1,3-dioxane is typically prepared by direct deprotonation, it can, like other organolithiums, participate in lithium-halogen exchange reactions. For instance, reaction with a less stable organolithium's corresponding halide (e.g., t-butyl iodide) could occur. More commonly, the exchange reaction between an organolithium and an organohalide can be a competing side reaction. The reaction is extremely fast, sometimes faster than proton transfer, and typically proceeds with retention of configuration for vinyl halides. harvard.edu The use of two equivalents of t-butyllithium is a common strategy in exchange reactions, where the second equivalent reacts with the t-butyl halide byproduct, driving the equilibrium. google.com

Deprotonation Reactions and Enolate Chemistry

Given its strong basicity, 2-lithio-2-phenyl-1,3-dioxane can act as a non-nucleophilic base to deprotonate substrates with acidic protons, such as ketones, esters, and other carbonyl compounds, to generate enolates. beilstein-journals.org The formation of enolates is a cornerstone of C-C bond formation in organic synthesis. researchgate.netharvard.edu

For example, the deprotonation of a ketone like cyclohexanone would proceed as follows:

Deprotonation : 2-Lithio-2-phenyl-1,3-dioxane abstracts an α-proton from cyclohexanone to form a lithium enolate and neutral 2-phenyl-1,3-dioxane (B8809928).

Enolate Trapping : The resulting lithium enolate is a powerful nucleophile in its own right and can be trapped in situ with an electrophile (e.g., an alkyl halide like methyl iodide) to form an α-alkylated ketone. beilstein-journals.org

This strategy is particularly useful when a bulky or less nucleophilic base is required to prevent competitive addition to the carbonyl group. While lithium diisopropylamide (LDA) is a more common choice for this purpose, the moderated basicity of 2-lithio-2-phenyl-1,3-dioxane compared to alkyllithiums makes it a viable alternative in specific synthetic contexts. cdnsciencepub.com The reaction of lithium enolates with aldehydes, for instance, leads to aldol (B89426) addition products. cdnsciencepub.com

Formation of Lithium Enolates from Dioxanones

The generation of lithium enolates from 1,3-dioxan-5-ones is typically achieved through deprotonation using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). whiterose.ac.ukgrafiati.com The process involves the abstraction of a proton from the carbon atom alpha to the carbonyl group (C-4), yielding the corresponding lithium enolate.

However, the deprotonation of these substrates is not always straightforward and can be accompanied by a competing reduction of the carbonyl group. whiterose.ac.ukgrafiati.com This side reaction occurs via a hydride transfer from the diisopropylamino group of LDA to the carbonyl carbon, resulting in the formation of the corresponding 2-phenyl-1,3-dioxan-5-ol. The extent of this reduction can be influenced by the solvent, with ether sometimes promoting reduction.

The structure of the dioxanone itself plays a crucial role in the outcome of the reaction. It has been observed that 2,2-dialkyldioxanones (ketals) are less prone to reduction compared to 2-alkyldioxanones (acetals), such as 2-phenyl-1,3-dioxan-5-one (B2960626). whiterose.ac.uk To minimize the undesired reduction, Corey's internal quench procedure, which involves trapping the enolate as a silyl (B83357) enol ether, can be employed. whiterose.ac.uk Furthermore, quenching the lithium enolates of dioxanones with water has been noted to lead to the formation of self-aldol products. grafiati.com

The synthesis of the precursor, 2-phenyl-1,3-dioxan-5-one, has been accomplished by several research groups. However, attempts to oxidize the corresponding minor dioxanol (B12646121) isomer back to the dioxanone have often resulted in low yields or failure, presumably due to the instability of the product.

Diastereoselective and Enantioselective Deprotonation with Chiral Lithium Amides

A significant area of investigation has been the enantioselective deprotonation of prochiral 1,3-dioxan-5-ones using chiral lithium amide bases. rsc.org This method allows for the creation of non-racemic lithium enolates, which can then be trapped with electrophiles to yield enantiomerically enriched products.

For dioxanones possessing two different alkyl groups at the 2-position, enantioselective deprotonation has been achieved with enantiomeric excesses (ee) of up to 70%. whiterose.ac.ukgrafiati.com The reaction is often performed in the presence of lithium chloride, which can influence the stereochemical outcome. rsc.org While specific data for 2-phenyl-1,3-dioxan-5-one is limited in this context, the principles established for other 2-substituted dioxanones are considered applicable. The choice of the chiral lithium amide is critical, with variations in the structure of the amide affecting the degree of enantioselectivity. rsc.org For instance, increasing the steric bulk of the group on the nitrogen atom of the chiral amide has been shown to lead to greater enantioselectivity. wikipedia.org

Stereochemical Outcomes and Factors Influencing Selectivity

The stereochemistry of reactions involving the lithium enolate of 2-phenyl-1,3-dioxane is a key aspect of its synthetic utility, with both diastereoselectivity and enantioselectivity being controllable to a significant degree.

Diastereoselective Control in Addition Reactions

The aldol addition reactions of lithium enolates derived from 1,3-dioxan-5-ones with aldehydes generally exhibit a high degree of diastereoselectivity. The stereochemical outcome is often predictable using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. wikipedia.orggrafiati.com These reactions are typically threo-selective, with diastereoselectivities sometimes exceeding 95:5.

The Zimmerman-Traxler model rationalizes this selectivity by considering the steric interactions in the transition state. The substituents on the enolate and the aldehyde arrange themselves to minimize these interactions, with larger groups preferentially occupying equatorial positions. wikipedia.orggrafiati.com For (Z)-enolates, which are commonly formed from cyclic ketones, this arrangement leads to the syn (or threo) aldol product. wikipedia.orgucl.ac.uk

While the general trend favors threo selectivity, the specific substrates can influence the outcome. For example, the reaction of the lithium enolate of 2-methyl-2-phenyl-1,3-dioxan-5-one with benzaldehyde (B42025) was reported to yield products with modest anti selectivity. collectionscanada.gc.ca This highlights that while the Zimmerman-Traxler model provides a useful predictive framework, the precise stereochemical course can be sensitive to the substitution pattern of the dioxanone and the nature of the electrophile.

Dioxanone EnolateElectrophileDiastereomeric Ratio (threo:erythro)Reference
Lithium enolate of 2,2-dimethyl-1,3-dioxan-5-oneBenzaldehyde65:35
Lithium enolate of 2,2-dimethyl-1,3-dioxan-5-oneCyclohexanecarbaldehyde>90:10
Lithium enolate of 2-tert-butyl-2-methyl-1,3-dioxan-5-oneCyclohexanecarbaldehyde>95:5 (only cis-threo detected)

Enantioselective Processes Empowered by Chiral Auxiliaries and Ligands

Achieving enantioselectivity in reactions of 2-phenyl-1,3-dioxane derivatives often relies on the use of chiral auxiliaries or chiral ligands. researchgate.netusask.canih.gov Chiral auxiliaries are incorporated into the reactant molecule to direct the stereochemical course of a subsequent reaction, after which the auxiliary can be removed.

Several strategies have been developed for asymmetric synthesis using chiral acetals derived from various ketones and chiral diols. nih.gov These chiral acetals can serve as effective directors in reactions such as alkylations, cyclopropanations, and Diels-Alder reactions, leading to high degrees of stereochemical induction. nih.gov For example, Diels-Alder reactions of acrylate (B77674) derivatives attached to a chiral acetal auxiliary have shown high diastereomeric ratios. nih.gov

In the context of enolate chemistry, chiral ligands, particularly those used to form chiral lithium amides, play a pivotal role in enantioselective deprotonation, as discussed in section 4.3.2. rsc.org The resulting non-racemic enolate can then react with various electrophiles to produce enantiomerically enriched products. thieme-connect.de The effectiveness of these chiral ligands is often dependent on their structure, with bidentate and tridentate ligands being designed and synthesized to chelate the lithium cation and create a well-defined, chiral environment around the reaction center. rsc.orgnih.gov

Kinetic and Thermodynamic Aspects of Reactions

Detailed experimental kinetic and thermodynamic data specifically for the formation and reactions of the lithium enolate of 2-phenyl-1,3-dioxane are not extensively reported in the surveyed literature. However, general principles and studies on related systems provide valuable insights into these aspects.

The deprotonation of ketones to form lithium enolates can be under either kinetic or thermodynamic control. thieme-connect.de Kinetic control is typically achieved by using a strong, sterically hindered base like LDA at low temperatures in an aprotic solvent, leading to the formation of the less substituted (less thermodynamically stable) enolate. thieme-connect.de Thermodynamic control involves allowing the system to reach equilibrium, which favors the more substituted, stable enolate. thieme-connect.de

One study on the kinetics of deprotonation of a simple ketone with lithium diisopropylamide indicated that the reaction is first order in the ketone and half order in the base, suggesting a mechanism that involves the monomeric form of the base being the active species. usask.ca The aggregation state of lithium enolates in solution is a critical factor influencing their reactivity. researchgate.net These enolates can exist as monomers, dimers, tetramers, or even higher aggregates, with the reactivity often being attributed to the less aggregated species. researchgate.net The solvent plays a significant role in modulating this aggregation and, consequently, the reaction rates. researchgate.net

The effect of substituents on the reactivity of related systems has been explored. For instance, Hammett plots, which correlate reaction rates or equilibrium constants with substituent parameters, can provide insight into reaction mechanisms. wikipedia.orgresearchgate.net For reactions involving substituted phenyl rings, the reaction constant (ρ) indicates the sensitivity of the reaction to electronic effects of the substituents. wikipedia.org For example, a positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. While a specific Hammett study for the deprotonation of substituted 2-phenyl-1,3-dioxan-5-ones was not found, such an analysis would be valuable for understanding the electronic demands of the transition state.

Computational studies on the conformations of 1,3-dioxane and its derivatives have provided information on their relative stabilities and the energy barriers for conformational isomerization. researchgate.net These theoretical approaches can also be applied to investigate the transition states of reactions, offering a deeper understanding of the factors that control reactivity and selectivity.

Conformational Analysis and Stereochemistry of 2 Phenyl 1,3 Dioxane and Its Lithiated Derivatives

Intrinsic Conformational Preferences of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, is not planar and adopts various non-planar conformations to minimize steric and electronic strains. psu.edu These conformations are in a dynamic equilibrium, and their relative energies determine the predominant shape of the molecule.

Chair, Twist, and Boat Conformers and Their Interconversion

Like cyclohexane, the 1,3-dioxane ring can exist in several conformations, with the most stable being the chair conformation . bakhtiniada.rucdnsciencepub.com In this arrangement, the atoms of the ring are arranged in a way that minimizes angle strain and torsional strain.

Other higher-energy conformations include the boat and twist-boat (or skew-boat) forms. cdnsciencepub.comscispace.com The boat conformation is destabilized by flagpole interactions, which are steric repulsions between atoms across the ring. The twist-boat conformation is a more stable, non-planar form that alleviates some of this steric strain. cdnsciencepub.com

These conformers are not static and can interconvert through a process called ring inversion. The interconversion between two chair forms proceeds through several high-energy transition states and intermediates, including half-chair, sofa, and twist conformations. researchgate.net The energy barrier for this interconversion is influenced by the substituents on the ring. researchgate.net Theoretical studies have shown that the chair conformer of 1,3-dioxane is significantly more stable than the twist conformers. researchgate.net For instance, the chair conformer is calculated to be about 4.67-5.19 kcal/mol more stable than the 2,5-twist conformer. researchgate.net

Conformational Free Enthalpies of Substituents at C2

The position and orientation of substituents on the 1,3-dioxane ring significantly influence its conformational equilibrium. The conformational preference of a substituent is quantified by its conformational free enthalpy, also known as the A-value. A positive A-value indicates a preference for the equatorial position to avoid unfavorable steric interactions.

For a phenyl group at the C2 position of the 1,3-dioxane ring, the equatorial orientation is strongly favored. The conformational free enthalpy (ΔG°) for a phenyl group at C2 has been determined to be approximately 3.1 kcal/mol, indicating a significant preference for the equatorial position to minimize steric hindrance. cdnsciencepub.comubbcluj.ro In 2-phenyl-1,3-dioxane (B8809928), the chair conformation with the equatorial phenyl group is the most stable. bakhtiniada.ru

Conformational Free Enthalpies (A-values) for Substituents at C2 of the 1,3-Dioxane Ring
SubstituentConformational Free Enthalpy (A-value) (kcal/mol)Reference
Phenyl3.1 cdnsciencepub.comubbcluj.ro
Methyl~4.07 psu.edu

Stereoelectronic Effects in 2-Phenyl-1,3-Dioxane Systems

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org These effects can have a profound impact on the conformation and reactivity of 2-phenyl-1,3-dioxane.

Anomeric Effect and its Influence on Substituent Orientation

The anomeric effect is a key stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to occupy the axial position, despite the potential for steric hindrance. rsc.orgpsu.edu This preference is attributed to a stabilizing interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ) orbital of the C2-substituent bond (n_O → σ_C-X). rsc.orgasianpubs.org

While the phenyl group itself is not strongly electronegative, the principles of the anomeric effect are crucial for understanding the behavior of other substituted 2-phenyl-1,3-dioxanes. For many 2-substituted 1,3-dioxanes with electronegative groups, the axial conformer is favored. nih.govtandfonline.com The strength of the anomeric effect is influenced by the nature of the substituent and the solvent. tandfonline.comnih.gov

Syn-Axial Interactions and Conformational Dynamics

Syn-axial interactions are steric repulsions between an axial substituent and the axial hydrogen atoms (or other substituents) on the same side of the ring. In the 1,3-dioxane system, an axial substituent at C2 can experience repulsive interactions with the axial hydrogens at C4 and C6.

Impact of Lithium Coordination on Dioxane Conformation

The coordination of a lithium ion to the oxygen atoms of the 1,3-dioxane ring can significantly alter its conformational landscape. The strong electrostatic interaction between the positively charged lithium ion and the lone pairs of the oxygen atoms can favor conformations that are otherwise high in energy.

When a lithium ion coordinates to a 1,3-dioxane, it can induce a change from the preferred chair conformation to a boat or twist-boat conformation to achieve better coordination. koreascience.kr For example, bidentate coordination, where the lithium ion interacts with both oxygen atoms of the dioxane ring, requires the ring to adopt a boat-like geometry. koreascience.kr This conformational change is driven by the energetically favorable interaction with the lithium ion, which can overcome the intrinsic preference of the ring for the chair form. koreascience.kr

Lithium Ion Complexation Events and Conformational Equilibria

The conformational equilibrium of 2-phenyl-1,3-dioxane derivatives can be significantly influenced by the presence of lithium ions in a solution. This phenomenon is primarily attributed to the complexation of the lithium cation with oxygen atoms within the dioxane ring or with polar substituents on the ring. These complexation events can alter the energetic preference for axial versus equatorial conformations of substituents.

Research on 5-substituted-2-phenyl-1,3-dioxanes has demonstrated that the addition of lithium salts, such as lithium bromide (LiBr), to a solution in a solvent like tetrahydrofuran (B95107) (THF) can shift the conformational equilibrium. acs.org For derivatives with polar substituents at the C(5) position that can act as ligands for the lithium ion (e.g., -CO2H, -CO2CH3, -CH2OH), complexation leads to a notable stabilization of the conformer where the substituent is in the axial position. acs.orgnih.gov This stabilization is a result of the formation of a chelate-like structure involving the lithium ion, the substituent, and the dioxane ring oxygens.

The effect of lithium bromide on the conformational equilibrium of various 5-substituted-2-phenyl-1,3-dioxanes in THF at 25°C has been quantified by determining the change in Gibbs free energy (ΔG°). psu.eduresearchgate.net For instance, with a 5-carboxy substituent (-CO2H), the preference for the equatorial conformer is reduced upon the addition of LiBr, as shown by the increase in the ΔG° value from -0.77 kcal/mol in the absence of salt to -0.17 kcal/mol in the presence of 10 equivalents of LiBr. psu.eduresearchgate.net This indicates a relative stabilization of the axial form. Similarly, for the 5-hydroxymethyl derivative (-CH2OH), the equilibrium shifts from favoring the equatorial conformer to favoring the axial one upon addition of sufficient LiBr. researchgate.net

Conversely, for a substituent like the 5-acetamido group (-NHCOCH3), which has a strong preference for the axial position due to an intramolecular hydrogen bond, the addition of LiBr disrupts this bond. acs.org This disruption leads to a dramatic reversal, with the equatorial conformer becoming dominant in the presence of 10 equivalents of LiBr. psu.edu

The magnitude of this salt effect is dependent on the cation. Studies comparing various cations have shown the relative order of the effect on the 5-carboxy derivative to be Ag⁺ >> Li⁺ > Mg²⁺, Na⁺ > K⁺, with Ca²⁺ and Ba²⁺ having a different stabilizing effect. psu.eduresearchgate.net

Table 1: Effect of Lithium Bromide on Conformational Equilibria of 5-Substituted-2-Phenyl-1,3-Dioxanes in THF at 25°C

Substituent (X) at C(5) ΔG° (kcal/mol) (0.0 equiv LiBr) ΔG° (kcal/mol) (1.0 equiv LiBr) ΔG° (kcal/mol) (10 equiv LiBr)
CO₂H -0.77 -0.41 -0.17
CO₂Me -0.50 -0.15 -0.43
CONHMe -0.76 -0.67 -0.60
CH₂OH -0.20 -0.04 +0.22
OH -0.38 -0.35 -0.43
NHCOMe +0.94 +0.44 -0.13

Data sourced from Pure and Applied Chemistry. psu.eduresearchgate.net A negative ΔG° indicates a preference for the equatorial conformer, while a positive value indicates a preference for the axial conformer.

Conformational Effects on Reactivity and Selectivity

The conformation of 2-phenyl-1,3-dioxane and its derivatives plays a crucial role in determining their chemical reactivity and the stereoselectivity of their reactions. The fixed chair-like conformation of the dioxane ring places substituents in well-defined axial or equatorial positions, which in turn governs their accessibility and the trajectory of approaching reagents.

Lithiated derivatives of 1,3-dioxanes are important intermediates in organic synthesis. The reactivity of these organolithium species is highly dependent on their aggregation state (monomer, dimer, tetramer) and solvation, which can be influenced by the solvent and any coordinating groups on the dioxane ring. acs.org For example, the deprotonation of 1,3-dioxan-5-ones leads to the formation of lithium enolates. The subsequent aldol (B89426) addition reactions of these enolates with aldehydes show high threo-selectivity, a result that can be predicted using the Zimmerman-Traxler model for a chair-like transition state. cdnsciencepub.com This demonstrates how the inherent conformational bias of the ring system directs the stereochemical outcome of the reaction.

Furthermore, the conformation of the dioxane ring can direct the regioselectivity of reactions. In cyclization reactions of epoxy alcohols, a 1,3-dioxane template has been shown to exert exceptional control, leading to almost perfect endo regioselectivity. nih.gov This high degree of selectivity is attributed to the conformational constraints imposed by the dioxane ring, which favors one transition state significantly over others.

The reaction of cis-2-phenyl-1,3-dioxan-5-ol derivatives with reagents like triphenylphosphine-carbon tetrabromide can lead to a mixture of products, including rearranged 1,3-dioxolans alongside the expected 1,3-dioxan. rsc.org The formation of these rearranged products is a direct consequence of the stereochemical and conformational features of the starting material and any intermediates, highlighting how conformation can dictate the reaction pathway.

Configurational Stability of Lithiated 2-Phenyl-1,3-Dioxane Intermediates

A critical aspect for the use of chiral organolithium compounds in asymmetric synthesis is their configurational stability, which refers to the ability of a stereocenter to resist racemization or epimerization under the reaction conditions. The lithiation of 2-phenyl-1,3-dioxane at the C2 position generates a benzylic organolithium species. The configurational stability of such intermediates is often temperature- and solvent-dependent.

Studies on analogous secondary α-thiobenzyllithium compounds have shown that they can be configurationally unstable, even at low temperatures like -78°C. acs.org This instability implies a low energy barrier for inversion of the carbanionic center. However, stability can be enhanced in certain cases. For instance, tertiary α-thioalkyllithiums bearing a carbamoyl (B1232498) substituent exhibit high configurational stability. acs.org

In the context of lithiated 2-phenyl-1,3-dioxane, the intermediate formed by deprotonation at C2 is a carbanion adjacent to a phenyl group and two oxygen atoms. While direct studies on this specific species are limited, it is presumed that the intermediate may exhibit configurational instability. Research on the lithiation-borylation of related azetidinium ions to form ylides, which are isoelectronic with carbanions, has shown that the process was not stereospecific due to the configurational instability of the intermediate ylide. bris.ac.uk This suggests that the corresponding lithiated 2-phenyl-1,3-dioxane intermediate may also be configurationally labile, potentially existing in equilibrium between its stereoisomers, which would have significant implications for its use in stereoselective reactions. The actual stability would be a delicate balance of electronic effects from the phenyl group and the ring oxygens, as well as the nature of the solvent and the lithium counterion's coordination sphere.

Computational and Theoretical Studies on Lithium;2 Phenyl 1,3 Dioxane Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a microscopic view of the electronic properties that govern the behavior of lithium;2-phenyl-1,3-dioxane (B8809928). These calculations are foundational to understanding its geometry, stability, and bonding characteristics.

Geometry Optimization and Energy Minimization of Conformers and Aggregates

Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to determine the most stable three-dimensional arrangements of lithium;2-phenyl-1,3-dioxane and its derivatives. acs.org For the related 2-lithio-2-phenyl-1,3-dithiane, DFT calculations at the Becke3LYP/6-31G(d,p) level have shown a significant preference for the equatorial orientation of the C-Li bond, with the equatorial conformer being 4.10 kcal·mol⁻¹ more stable than the axial one. acs.org This preference is a key factor in understanding its reactivity and stereochemistry. The process of geometry optimization involves finding the lowest energy structure, which corresponds to the most stable conformation of the molecule. researchgate.net For flexible molecules, this requires accurate calculations of intramolecular contributions to the crystal energy, often using ab initio methods. researchgate.net

Interactive Data Table: Calculated Energy Differences in Lithiated Dithianes

CompoundMethodAxial-Equatorial Energy Difference (kcal·mol⁻¹)Reference
2-Lithio-1,3-dithianeBecke3LYP/6-31G(d,p)14.2 acs.org
2-Lithio-2-phenyl-1,3-dithianeBecke3LYP/6-31G(d,p)4.10 acs.org

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. semanticscholar.org The HOMO, acting as an electron donor, and the LUMO, as an electron acceptor, define the molecule's ability to interact with other chemical species. semanticscholar.orgdergipark.org.tr The energy gap between the HOMO and LUMO is a measure of the molecule's stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.orgmdpi.com

For systems containing phenyl and dioxane moieties, the distribution of these frontier orbitals is of particular interest. In a study of a related compound, 2-phenyl-4-[4-(1,4,7,10-tetraoxa-13)-dergiPark, the HOMO was found to be located mainly on the N-phenyl and oxazol-5-one fragments, while the LUMO was distributed over the entire molecule except for the crown ether part. dergipark.org.tr The calculated HOMO-LUMO gap of 3.00 eV indicated a reactive molecule. dergipark.org.tr Analysis of charge distribution, often through methods like Mulliken population analysis, reveals the partial charges on each atom, providing insight into the molecule's electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. semanticscholar.org

Bonding Interactions and Ionic Character of Carbon-Lithium Bonds

The nature of the carbon-lithium (C-Li) bond is a subject of significant interest in organolithium chemistry. Computational studies on analogous systems like 2-lithio-1,3-dithianes have shed light on this interaction. Population analysis indicates a high positive charge at the lithium atom and small C-Li Wiberg bond indices, which suggests a predominantly ionic rather than covalent character for the C-Li bond. acs.org This ionic nature is a defining feature of organolithium compounds and dictates their behavior as strong bases and nucleophiles.

Further structural analysis of the equatorial conformer of 2-lithio-2-phenyl-1,3-dithiane reveals coordination of the lithium atom by the ring's sulfur atoms. acs.org In the axial form, a more complex, delocalized bonding was predicted, with the lithium interacting with the carbon at position 2, the ipso and ortho carbons of the phenyl ring, and one of the sulfur atoms. acs.orgresearchgate.net These interactions highlight the nuanced bonding in these systems, which goes beyond a simple ionic or covalent description.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum chemical calculations are excellent for studying isolated molecules, molecular dynamics (MD) simulations provide a way to understand the behavior of molecules in a solution, which is more representative of real-world chemical reactions. chemrxiv.orgacs.orgnih.gov MD simulations track the movements of every atom in a system over time, offering a dynamic picture of molecular interactions. nih.gov This technique can be used to study the aggregation of organolithium compounds in different solvents, a phenomenon known to significantly affect their reactivity. acs.org

By simulating this compound in various solvents, researchers can observe how solvent molecules arrange themselves around the solute and how this solvation affects the conformational equilibrium and the accessibility of the reactive C-Li bond. These simulations can also provide insights into the formation and stability of dimers, trimers, or higher-order aggregates. acs.org For instance, simulations of lithium dialkylaminoborohydrides have shown that continuum solvation models alone can overestimate the stability of dimers without considering the steric effects of coordinating solvent ligands. acs.org

Prediction of Conformational Preferences and Energy Barriers

Computational methods are adept at predicting the relative stabilities of different conformers and the energy barriers that separate them. researchgate.net For 1,3-dioxane (B1201747) systems, the chair conformation is generally the most stable. researchgate.net The introduction of a 2-phenyl group and a lithium atom creates several possible chair and twist-boat conformers with the phenyl and lithium substituents in either axial or equatorial positions.

As previously mentioned, DFT calculations on 2-lithio-2-phenyl-1,3-dithiane showed a strong preference for the equatorial C-Li bond. acs.org The energy barrier for the interconversion between conformers can also be calculated, providing information on the flexibility of the ring system. For the parent 1,3-dioxane, the calculated free energy barrier between the chair and the 2,5-twist conformer is around 5 kcal/mol. researchgate.net These energy barriers are crucial for understanding the dynamic processes the molecule can undergo at a given temperature.

Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. researchgate.netmdpi.com By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction pathway, and any intermediates that may be formed. beilstein-journals.org This allows for a detailed, step-by-step understanding of how reactants are converted into products.

For reactions involving this compound, such as its use as a nucleophile in addition reactions, computational modeling can predict the stereochemical outcome. pku.edu.cn For example, in the related Petasis-Ferrier rearrangement, DFT calculations have been used to explain the observed stereochemistry by analyzing the energies of the different transition states leading to syn and anti products. pku.edu.cn The calculations can reveal subtle steric and electronic effects that favor one reaction pathway over another. pku.edu.cn For the Prins reaction, which can form 1,3-dioxanes, DFT calculations have identified a hemiacetal intermediate and mapped out the transition states for its formation and subsequent ring closure. beilstein-journals.org

Computational Exploration of Concerted and Zwitterionic Pathways

Computational chemistry has been employed to investigate the structures and energetics of lithiated 1,3-dioxane and related systems. While specific studies detailing concerted versus zwitterionic pathways for this compound are not extensively documented in the provided search results, computational analyses of related compounds, such as 2-lithio-1,3-dithianes, offer insights into the preferred conformations and the nature of the carbon-lithium bond.

Density Functional Theory (DFT) calculations at the Becke3LYP/6-31G(d,p) level have been utilized to probe the energetics and structural properties of the axial and equatorial conformers of 2-lithio-1,3-dithiane and its 2-phenyl derivative. acs.org These studies indicate a significant preference for the equatorial orientation of the C-Li bond. For the unsubstituted 2-lithio-1,3-dithiane, the energy difference between the axial and equatorial conformers is calculated to be substantial. acs.org In the case of 2-lithio-2-phenyl-1,3-dithiane, a notable energy preference for the equatorial isomer is also computed. acs.org

Population analysis within these computational models suggests a highly ionic character for the C-Li bond, as evidenced by a high positive charge at the lithium atom and low C-Li Wiberg bond indexes. acs.org This finding points towards a more zwitterionic nature in the ground state of these molecules. The structural data obtained from these calculations are consistent with the stabilizing effect of nC → σ*S-C hyperconjugation in the equatorial isomers and the destabilizing nC/nS repulsive orbital interactions in the axial isomers. acs.org Furthermore, the computations reveal coordination of the equatorial lithium atom by the ring's sulfur atoms in the contact ion pairs of both 2-lithio-1,3-dithiane and its 2-phenyl-substituted counterpart. acs.org

For the axial conformer of 2-lithio-2-phenyl-1,3-dithiane, computational studies have predicted an interesting structure where the lithium atom is bonded to the C(2) and the ipso and ortho carbons of the phenyl group, as well as one of the ring's sulfur atoms, forming a highly delocalized system in the minimum energy isomer. acs.org

The table below summarizes the calculated energy differences between the axial and equatorial conformers of related lithiated dithiane systems.

CompoundComputational MethodCalculated Energy Difference (kcal/mol) (Equatorial preferred)
2-Lithio-1,3-dithianeBecke3LYP/6-31G(d,p)14.2
2-Lithio-2-phenyl-1,3-dithianeBecke3LYP/6-31G(d,p)4.10

Data sourced from a computational study on the conformational preference of the C-Li bond. acs.org

Correlation of Theoretical Predictions with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For lithiated dioxane and dithiane systems, theoretical predictions have shown good agreement with experimental findings, particularly concerning conformational preferences.

In the case of 2-lithio-1,3-dithiane and its 2-phenyl derivative, the strong calculated preference for the equatorial orientation of the C-Li bond aligns with experimental observations. acs.org This correlation lends credence to the computational models used to describe the conformational behavior of these organolithium compounds.

Furthermore, studies on the effect of metal ions, including Li+, on the conformational equilibrium of substituted 1,3-dioxanes have also demonstrated a correlation between theoretical calculations and experimental results. For instance, theoretical determinations of metal ion effects on the conformational equilibrium of 5-carboxy-1,3-dioxane using Density Functional Theory (B3LYP/6-31G(d)) have been shown to generally reproduce experimental trends. psu.edu While the absolute energy values calculated for gas-phase equilibria involving ionic species may be larger than those observed in solution, the relative magnitudes of the effects of different metal ions show a reasonable match with experimental data. psu.edu

The table below presents a comparison of the experimentally determined and theoretically calculated relative effects of different metal ions on the conformational equilibrium.

Metal IonExperimentally Determined Order of StabilizationTheoretically Calculated Order of Stabilization
Li+> Mg2+, Na+ > K+Mg2+ > Li+, Ca2+ > Na+ > K+

Data derived from a study on the salt effects on the conformational behavior of 5-substituted 1,3-dioxanes. psu.edu

The agreement, though not perfect, between the experimental and calculated trends supports the utility of computational methods in understanding and predicting the behavior of these complex systems. psu.edu

Applications in Advanced Organic Synthesis and Methodology Development

Development of Novel Chiral Auxiliaries and Reagents Based on 2-Phenyl-1,3-Dioxane (B8809928)

The 2-phenyl-1,3-dioxane framework serves as a foundational structure for the design and synthesis of novel chiral auxiliaries. These auxiliaries are instrumental in controlling the stereochemical outcome of chemical reactions. By attaching this chiral entity to a prochiral substrate, one can effectively guide the approach of reagents to a specific face of the molecule, leading to the preferential formation of one enantiomer or diastereomer.

Researchers have successfully synthesized a variety of chiral acetals derived from chiral, non-racemic C2-symmetric 1,2-ethanediols and ketones. sfu.ca These acetals have been evaluated as effective chiral auxiliaries in several asymmetric transformations. sfu.ca For instance, substrates with an attached 2-phenyl-1,3-dioxane-based chiral auxiliary have demonstrated high levels of stereochemical induction in reactions such as alkylations, cyclopropanations, and cycloadditions. sfu.ca

Furthermore, the functionalization of the 2-phenyl-1,3-dioxane ring allows for the creation of more complex chiral reagents. For example, chiral tridentate Schiff bases have been synthesized in a couple of steps starting from a chiral auxiliary containing the 2-phenyl-1,3-dioxane moiety. sfu.ca These novel ligands have been assessed in various metal-catalyzed asymmetric reactions. sfu.ca The development of such auxiliaries and reagents is crucial for expanding the toolbox of synthetic chemists, enabling the construction of enantiomerically pure complex molecules. uclan.ac.uk

The influence of additives like lithium salts on the conformational equilibrium of 5-substituted-2-phenyl-1,3-dioxanes has also been a subject of study. The addition of lithium bromide can affect the stability of different isomers, which is a critical consideration in the design and application of these chiral auxiliaries. acs.org

Stereoselective Synthesis of Complex Molecules

The utility of 2-phenyl-1,3-dioxane derivatives is prominently highlighted in their application in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.

Asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis, essential for building the carbon skeletons of many complex natural products and pharmaceuticals. rsc.org Chiral auxiliaries based on the 2-phenyl-1,3-dioxane structure have proven to be effective in guiding these transformations.

A notable example is their use in the Diels-Alder reaction. When an acrylate (B77674) derivative bearing a chiral acetal (B89532) auxiliary (derived from a 2-phenyl-1,3-dioxane precursor) reacts with cyclopentadiene, a high degree of stereochemical induction is observed. sfu.ca In a specific instance promoted by diethylaluminum chloride, a diastereomeric ratio of 91:9 was achieved, demonstrating the effective chiral directing ability of the acetal. sfu.ca

The following table summarizes the diastereoselectivity achieved in a Diels-Alder reaction using a chiral auxiliary derived from a 2-phenyl-1,3-dioxane precursor. sfu.ca

ReactantsPromoterDiastereomeric Ratio
Acrylate derivative with chiral acetal auxiliary (R = i-Pr) + CyclopentadieneDiethylaluminum chloride91:9

Table 1: Diastereoselectivity in a Diels-Alder Reaction

Another significant area is the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds. While not directly involving a 2-phenyl-1,3-dioxane auxiliary in the provided context, the principles of using chiral ligands to induce enantioselectivity are transferable. nptel.ac.in The development of new ligands, including those potentially derived from 2-phenyl-1,3-dioxane systems, is a continuous effort in this field. nptel.ac.in

Diastereoselective transformations aim to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. The rigid chair-like conformation of the 1,3-dioxane (B1201747) ring is a key feature that allows for effective diastereocontrol.

The lithium enolates of 2-phenyl-1,3-dioxan-5-ones undergo diastereoselective addition reactions with aldehydes. cdnsciencepub.com These reactions have been shown to be highly threo-selective, a result that can be rationalized using the Zimmerman-Traxler model for transition states. cdnsciencepub.com This model predicts a chair-like six-membered transition state where the substituents of the aldehyde and the enolate arrange themselves to minimize steric interactions, leading to the observed diastereoselectivity.

Furthermore, the enantioselective deprotonation of 2-phenyl-1,3-dioxan-5-ones using chiral lithium amide bases has been demonstrated, achieving enantiomeric excesses of up to 70%. cdnsciencepub.com This process generates chiral enolates that can then react diastereoselectively, providing a pathway to enantiomerically enriched products. cdnsciencepub.com

Catalytic Applications in Asymmetric Synthesis

Beyond their role as stoichiometric chiral auxiliaries, derivatives of 2-phenyl-1,3-dioxane are also employed in the development of chiral catalysts for asymmetric synthesis. This approach is highly desirable as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

Chiral ligands derived from 2-phenyl-1,3-dioxane have been synthesized and evaluated in metal-catalyzed reactions. sfu.ca For example, a chiral tridentate Schiff base ligand, prepared from a 2-phenyl-1,3-dioxane-containing chiral auxiliary, was used to form a chromium(III) complex. sfu.ca This complex was found to catalyze the hetero-Diels-Alder reaction between 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and benzaldehyde (B42025), yielding the product in good yield (88%) and with a notable enantiomeric ratio (74:26). sfu.ca

The following table presents the results for the catalytic asymmetric hetero-Diels-Alder reaction. sfu.ca

CatalystReactantsYieldEnantiomeric Ratio
Cr(III)-complex of a tridentate Schiff base ligand1-methoxy-3-trimethylsilyloxy-1,3-butadiene + Benzaldehyde88%74:26

Table 2: Catalytic Asymmetric Hetero-Diels-Alder Reaction

Additionally, chiral pyridine (B92270) and N,N-pyrrolidinopyridine-derived acetals based on the 2-phenyl-1,3-dioxane scaffold have been synthesized and assessed as chiral catalysts in kinetic resolution and dihydroxylation reactions. sfu.ca While their effectiveness varied, these studies contribute to the broader understanding and development of new catalytic systems. sfu.ca The use of 2-phenyl-1,3-dioxane derivatives as modulators in overcoming multidrug resistance in cancer cells has also been reported, highlighting the diverse applications of this chemical scaffold. researchgate.net

Integration with Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced reaction control, improved safety, and greater scalability. mdpi.comacs.org The integration of synthetic routes involving 2-phenyl-1,3-dioxane derivatives with flow chemistry presents an opportunity to enhance the efficiency and scalability of producing complex molecules.

While specific examples directly detailing the use of "lithium;2-phenyl-1,3-dioxane" in flow chemistry are not prevalent in the provided search results, the principles and benefits of flow chemistry are broadly applicable to many organic transformations, including those used to synthesize and react these compounds. For instance, processes that are hazardous or difficult to control in batch, such as reactions involving organolithium reagents or highly exothermic steps, can be managed more safely and efficiently in a continuous flow setup. acs.orgresearchgate.net

The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and reduced byproduct formation. mdpi.comacs.org This level of control is particularly beneficial for stereoselective reactions where even small fluctuations in conditions can impact the stereochemical outcome.

Furthermore, the scalability of flow processes is a significant advantage for the industrial production of fine chemicals and pharmaceuticals. researchgate.net A reaction optimized on a laboratory-scale flow reactor can often be scaled up by simply running the reactor for a longer duration or by using a larger reactor, a process that is often more straightforward than scaling up a batch reaction. mdpi.com The development of telescoped flow processes, where multiple reaction steps are connected in a continuous sequence without the isolation of intermediates, can further increase efficiency and reduce waste. researchgate.net Given the utility of 2-phenyl-1,3-dioxane derivatives as synthetic intermediates, the application of flow chemistry to their synthesis and subsequent transformations is a promising area for future development. google.comadipogen.com

Future Research Directions and Perspectives

Exploration of New Lithiation Sites and Strategies within 1,3-Dioxane (B1201747) Rings

The vast majority of research has centered on the deprotonation at the C2 position of the 1,3-dioxane ring, facilitated by the acidity of the hydrogen atom situated between two oxygen atoms. Future work should venture beyond this traditional site to explore the selective lithiation of other positions on the dioxane ring.

Directed ortho-Metalation (DoM): While lithiation of the phenyl ring in 2-phenyl-1,3-dioxane (B8809928) has been observed, systematic strategies to control this aromatic lithiation are underdeveloped. tandfonline.com Future studies could explore the use of directing metalation groups (DMGs) on the phenyl ring to achieve predictable regioselectivity.

Lithiation at C4/C6 and C5: Deprotonation at the C4/C6 or C5 positions is challenging due to the lower acidity of these protons. However, the use of "superbases," which are mixtures of organolithium reagents and other additives, could enable such transformations. wikipedia.org Additionally, installing activating groups at these positions could facilitate metalation. Research into the deprotonation of 1,3-dioxan-5-ones to form lithium enolates has already shown the feasibility of generating reactive species at the C5 position. cdnsciencepub.comcdnsciencepub.com

Reductive Ring Cleavage: An alternative strategy involves the reductive cleavage of the 1,3-dioxane ring using lithium metal in the presence of an electron carrier. researchgate.net This method generates γ-oxy-substituted benzyllithium (B8763671) species, offering a different disconnection approach compared to direct deprotonation. Further exploration of the substrate scope and reaction conditions for this transformation is warranted.

Development of Real-Time Spectroscopic Techniques for Transient Lithiated Species

Organolithium compounds are highly reactive and often form complex aggregates in solution, making their characterization challenging. libretexts.orgnumberanalytics.commt.com The transient nature of many lithiated intermediates, including lithiated dioxanes, necessitates the development and application of advanced, real-time spectroscopic methods to elucidate their structure and behavior.

Future progress in this area will likely rely on:

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like in situ NMR can provide real-time, semi-quantitative information on the evolution of species during a reaction. acs.org This has been successfully applied to study transient species in lithium-sulfur batteries and can be adapted to monitor the formation and consumption of lithiated dioxanes. acs.orgjcesr.org

Advanced NMR Techniques: 6Li and 31P NMR spectroscopy are powerful tools for studying the aggregation states of organolithium compounds, particularly when used in conjunction with additives like HMPA. nih.govescholarship.org Further studies using these techniques can help to understand the dynamic equilibrium between different aggregate structures and their respective reactivities.

Flow Chemistry Systems: Coupling continuous flow reactors with spectroscopic detectors (e.g., NMR, IR) allows for the safe generation and immediate analysis of unstable intermediates. This would be an ideal platform for studying the kinetics and mechanisms of reactions involving lithiated dioxanes.

Recent studies have successfully used in situ NMR to track the evolution of polysulfide species in batteries and have provided insight into the structure of chiral lithium amide aggregates involved in asymmetric alkylations. jcesr.orgnih.govescholarship.org These methodologies provide a clear roadmap for future investigations into the transient nature of lithiated dioxanes.

Advanced Computational Models for Predicting Complex Organolithium Reactivity

Computational chemistry offers a powerful lens through which to understand the intricate details of organolithium reactivity. acs.org While initial studies have been performed on related systems like 2-lithio-1,3-dithianes, there is significant scope for applying advanced computational models to the 1,3-dioxane system. acs.org

Key areas for future computational research include:

Aggregate Structures: Predicting the most stable oligomeric structures of lithiated dioxanes in various solvents is crucial, as the aggregation state significantly influences reactivity. libretexts.org

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map the energy profiles of reactions, identify transition states, and explain observed stereoselectivities. For example, computational modeling can clarify whether reactions proceed via polar addition or other pathways. wikipedia.org

Solvation Effects: Accurately modeling the role of solvent molecules (e.g., THF, ethers) and additives (e.g., HMPA, LiCl) is essential for predicting how these factors influence ion-pair separation, aggregation, and reactivity. acs.org

By combining computational predictions with experimental validation, a more complete and predictive understanding of the factors controlling the reactions of lithiated dioxanes can be achieved.

Design of Highly Enantioselective and Diastereoselective Reactions Utilizing Lithiated Dioxanes

Achieving high levels of stereocontrol is a central goal of modern organic synthesis. While some progress has been made, the design of highly stereoselective reactions involving lithiated dioxanes remains a fertile area for research.

Enantioselective Deprotonation and Alkylation: The use of chiral lithium amide bases to achieve enantioselective deprotonation of prochiral ketones like 1,3-dioxan-5-ones has been demonstrated, with enantiomeric excesses of up to 70% being reported. cdnsciencepub.comcdnsciencepub.com Further optimization of the chiral base and reaction conditions could lead to higher selectivity. Similarly, the enantioselective alkylation of related organolithium compounds using chiral amides as non-covalent stereodirecting auxiliaries has shown great promise. nih.govescholarship.org

Diastereoselective Additions: Aldol (B89426) addition reactions of lithium enolates derived from 2,2-dialkyl-1,3-dioxan-5-ones have been shown to proceed with high threo-selectivity, as predicted by the Zimmerman-Traxler model. cdnsciencepub.com In another example, Grignard reactions with cis-2-keto-4-substituted-1,3-dioxanes yielded high diastereoselectivity, consistent with Cram's chelate model. acs.org Future work should focus on expanding the scope of these diastereoselective reactions and developing new strategies for controlling the stereochemical outcome, potentially through substrate control or the use of chiral ligands.

Reaction TypeSubstrateReagent/ConditionStereochemical OutcomeReference(s)
Enantioselective Deprotonation2-tert-Butyl-2-methyl-1,3-dioxan-5-oneChiral Lithium AmidesUp to 70% ee cdnsciencepub.com, cdnsciencepub.com
Diastereoselective Aldol AdditionLithium enolate of 2,2-dimethyl-1,3-dioxan-5-oneAldehydesthreo-selective (dr > 95:5) cdnsciencepub.com
Diastereoselective Grignard Additioncis-2-Keto-4-substituted-1,3-dioxaneGrignard ReagentsHigh diastereoselectivity (dr > 90:10) acs.org
Enantioselective Alkylation2-Alkylpyridines (analogue system)n-BuLi / Chiral Lithium AmideExcellent er (e.g., 99:1) nih.gov, escholarship.org

Exploration of Diverse Applications in Synthetic Chemistry and Material Science

Beyond their role as simple acyl anion equivalents, lithiated dioxanes and their derivatives hold potential in a variety of fields, from the synthesis of complex molecules to the development of advanced materials.

Complex Molecule Synthesis: The development of highly stereoselective reactions (as discussed in 8.4) will enable the use of lithiated dioxanes as key building blocks in the total synthesis of natural products and pharmaceuticals. Their ability to serve as precursors to chiral alcohols and other functional groups makes them valuable synthetic intermediates. wikipedia.orglibretexts.org

Polymer Chemistry: The ring-opening polymerization of 1,3-dioxane and its derivatives can produce poly(1,3-dioxane) (PDOL), a polyether-based material. researchgate.net Research into the in situ polymerization of dioxane in lithium batteries has shown that the resulting polymer electrolyte exhibits high ionic conductivity and superior oxidation stability compared to related polymers. acs.orgresearchgate.netrsc.org This makes PDOL a promising candidate for developing safer, high-performance solid-state batteries. acs.org

Material Science: 1,3-Dioxane derivatives are known components of liquid crystal compositions. researchgate.net Further research could focus on synthesizing novel 2-phenyl-1,3-dioxane-containing molecules and evaluating their mesomorphic properties for applications in displays and other optical technologies. Additionally, functionalized dioxanes are used as binders for silicon anodes in lithium-ion batteries, helping to mitigate the volume expansion issues during charging and discharging. researchgate.net

The exploration of these diverse applications will not only showcase the versatility of the 1,3-dioxane scaffold but also drive the development of new synthetic methods and advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.